molecular formula C15H18N4O3S2 B2900397 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392293-49-1

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2900397
CAS No.: 392293-49-1
M. Wt: 366.45
InChI Key: FLQUDOOYVQVAEF-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a butyramide moiety at position 2 of the heterocyclic core, a thioether linkage at position 5, and a 2-((4-methoxyphenyl)amino)-2-oxoethyl substituent. The 4-methoxyphenyl group introduces electron-donating properties, while the butyramide chain (four-carbon acyl group) enhances lipophilicity compared to shorter-chain analogs. Such structural features are critical for modulating biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-3-4-12(20)17-14-18-19-15(24-14)23-9-13(21)16-10-5-7-11(22-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQUDOOYVQVAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares a 1,3,4-thiadiazole scaffold with multiple derivatives reported in the literature. Key analogs and their properties are summarized below:

Compound Name Substituents (Position 5) Acyl Group (Position 2) Melting Point (°C) Yield (%) Key Activity
Target Compound 2-((4-Methoxyphenyl)amino)-2-oxoethylthio Butyramide Not reported Not reported Potential antitumor/antimicrobial
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio Acetamide 132–134 74 Not specified
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Acetamide 133–135 88 Not specified
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 4-Fluorobenzylthio Acetamide 135–136 85 Not specified
N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazole-2-yl}-2-chloroacetamides Variable arylthio Chloroacetamide Not reported 67.7–94.8 Antitumor
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Nitrophenylamino-thio Acetamide Not reported Not reported Akt inhibition (92.36% efficacy)

Key Observations:

  • Substituent Effects : The 4-methoxyphenyl group may improve electron density and hydrogen-bonding capacity relative to chlorobenzyl (5e) or nitroaryl (3) substituents, which are electron-withdrawing .

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